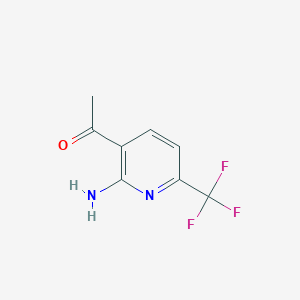

1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone

Beschreibung

1-(2-Amino-6-(trifluoromethyl)pyridin-3-yl)ethanone is a pyridine derivative characterized by an amino group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring, with an acetyl substituent at the 3-position. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Eigenschaften

CAS-Nummer |

944904-50-1 |

|---|---|

Molekularformel |

C8H7F3N2O |

Molekulargewicht |

204.15 g/mol |

IUPAC-Name |

1-[2-amino-6-(trifluoromethyl)pyridin-3-yl]ethanone |

InChI |

InChI=1S/C8H7F3N2O/c1-4(14)5-2-3-6(8(9,10)11)13-7(5)12/h2-3H,1H3,(H2,12,13) |

InChI-Schlüssel |

ZHPWFZDFWXGYJO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(N=C(C=C1)C(F)(F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanon kann über verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 2-Trifluormethyl-5-brompyridin mit sec-Butyllithium in Diethylether bei -78 °C, gefolgt von der Zugabe von N,N-Dimethylaminoacetamid . Diese Reaktion liefert das gewünschte Produkt mit hoher Reinheit.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung erfolgt typischerweise in großem Maßstab unter Verwendung ähnlicher Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Lösungsmittel und Reagenzkonzentrationen sorgfältig kontrolliert werden.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Ethanongruppe in einen Alkohol umwandeln.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Bildung von Oxiden oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Pyridinderivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone has been identified as a potential lead compound in the search for new therapeutic agents. Its structural characteristics allow it to interact with various biological targets.

- GPR119 Agonists : The compound has been explored for its role as a GPR119 agonist, which is significant in the treatment of metabolic disorders such as type 2 diabetes. GPR119 is a receptor that, when activated, enhances insulin secretion and reduces appetite .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone. It has undergone evaluation for its efficacy against various cancer cell lines.

- In Vitro Studies : The compound was tested against human tumor cells, demonstrating significant antimitotic activity with mean growth inhibition values indicating its potential as an anticancer agent .

Neuroprotective Effects

Preliminary research suggests that derivatives of this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Study 1: GPR119 Agonism

A study conducted on the synthesis of GPR119 agonists highlighted the effectiveness of 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone derivatives in enhancing glucose-dependent insulin secretion in preclinical models. The results indicated that these compounds could lead to new treatments for type 2 diabetes by improving glycemic control without causing hypoglycemia .

Case Study 2: Anticancer Screening

In a screening program by the National Cancer Institute (NCI), derivatives of this compound were evaluated across a panel of cancer cell lines. The results showed promising activity against several types of cancer, with specific derivatives achieving over 50% inhibition at low micromolar concentrations . This positions the compound as a candidate for further development in cancer therapeutics.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Outcomes/Findings |

|---|---|---|

| Medicinal Chemistry | GPR119 Agonist Development | Enhanced insulin secretion; potential diabetes treatment |

| Anticancer Activity | Evaluation against human tumor cells | Significant growth inhibition; potential anticancer agent |

| Neuroprotection | Potential use in Alzheimer's treatment | Modulation of neurotransmitter systems; reduction in neuroinflammation |

Wirkmechanismus

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The ethanone moiety may participate in covalent bonding with nucleophilic sites on target molecules .

Vergleich Mit ähnlichen Verbindungen

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS 358780-14-0)

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 150698-72-9)

- Structural Differences: Chlorine replaces the 2-amino group; ethanone moiety includes three fluorine atoms.

- Properties : The chlorine atom increases electronegativity, enhancing reactivity in nucleophilic substitutions. The trifluoroethyl group may improve lipophilicity.

- Applications : Key intermediate in pesticide and pharmaceutical synthesis .

1-(5,6-Dichloropyridin-3-yl)ethanone (CAS 120800-05-7)

- Structural Differences: Features 5,6-dichloro substituents instead of 2-amino and 6-CF₃.

- Properties : Dichloro substitution increases lipophilicity and electron-withdrawing effects, favoring applications in hydrophobic environments.

- Applications : Utilized in pesticide intermediates and organic electronics .

1-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone (CAS 1245915-41-6)

- Structural Differences: Combines 6-chloro and 5-CF₃ groups; lacks the 2-amino group.

- Properties : The chloro-CF₃ combination creates a sterically hindered and electron-deficient ring, altering regioselectivity in coupling reactions.

- Applications : Explored in medicinal chemistry for antiviral agents .

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]ethanone (CAS 1311279-36-3)

- Structural Differences: Contains a dimethylamino group at pyridine-6 and a phenyl ring substitution.

- Properties: The dimethylamino group is bulkier and more electron-donating than the primary amino group, increasing solubility but reducing metabolic stability.

- Applications : Investigated for kinase inhibition in cancer therapy .

Comparative Data Table

*Molecular weight calculated based on formula C₈H₇F₃N₂O.

Key Research Findings

- Electronic Effects: The 2-amino group in the target compound enhances electron density at the pyridine ring, contrasting with electron-withdrawing groups (e.g., -Cl, -CF₃) in analogs .

- Biological Activity: Amino-substituted derivatives exhibit higher binding affinity to biological targets (e.g., enzymes) compared to halogenated analogs .

- Synthetic Utility: Chloro and CF₃ substituents improve stability in cross-coupling reactions, while amino groups facilitate functionalization via amidation .

Biologische Aktivität

1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone, also known by its PubChem CID 53402481, is a compound with significant potential in medicinal chemistry. Its structure features a trifluoromethyl group, which enhances biological activity by influencing the electronic properties and lipophilicity of the molecule. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : C8H7F3N2O

- Molecular Weight : 204.15 g/mol

- IUPAC Name : 1-[2-amino-6-(trifluoromethyl)pyridin-3-yl]ethanone

- SMILES Notation : CC(=O)C1=C(N=C(C=C1)C(F)(F)F)N

Enzyme Inhibition

The trifluoromethyl group in 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone can enhance the binding affinity to target enzymes, making it a candidate for enzyme inhibition studies. Compounds with similar structures have been investigated for their ability to inhibit serine proteases like factor Xa, which plays a crucial role in coagulation pathways . This suggests that the compound may have anticoagulant properties worth exploring.

Synthesis

The synthesis of 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the pyridine ring.

- Introduction of the trifluoromethyl group via electrophilic substitution.

- Functionalization to introduce the ethanone moiety.

This synthetic approach is critical for producing derivatives that can be screened for biological activity.

Study on Antiproliferative Activity

A study evaluated various derivatives of pyridine compounds for their antiproliferative activity against cancer cell lines. The results indicated that the introduction of specific functional groups significantly enhanced activity. Although direct data on 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone is scarce, related compounds demonstrated up to fourfold increases in potency when modifications were made to their structures .

Enzyme Inhibition Research

Research focusing on enzyme inhibitors has highlighted the potential of pyridine derivatives in therapeutic applications. For example, studies on related compounds showed effective inhibition of factor Xa with selectivity over other proteases, indicating a promising avenue for developing anticoagulants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.